
1-Naphthalen-2-yl-2-piperazin-1-ylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthalen-2-yl-2-piperazin-1-ylethanone is a chemical compound that features a naphthalene ring attached to a piperazine moiety via an ethanone linker
Preparation Methods
The synthesis of 1-Naphthalen-2-yl-2-piperazin-1-ylethanone typically involves the reaction of naphthalene derivatives with piperazine under specific conditions. One common method includes the use of naphthalene-2-carboxylic acid, which is first converted to its acid chloride using thionyl chloride. This intermediate is then reacted with piperazine to form the desired product. The reaction conditions often involve the use of an inert atmosphere, such as nitrogen, and temperatures ranging from room temperature to reflux conditions .
Chemical Reactions Analysis
1-Naphthalen-2-yl-2-piperazin-1-ylethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthalene-2,3-dione derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced naphthalene derivatives.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and temperatures ranging from 0°C to reflux conditions. Major products formed from these reactions include various substituted naphthalene and piperazine derivatives .
Scientific Research Applications
1-Naphthalen-2-yl-2-piperazin-1-ylethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Industry: It is used in the development of materials with specific optical and electronic properties
Mechanism of Action
The mechanism of action of 1-Naphthalen-2-yl-2-piperazin-1-ylethanone involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Comparison with Similar Compounds
1-Naphthalen-2-yl-2-piperazin-1-ylethanone can be compared with similar compounds such as:
2-(Naphthalen-2-yloxy)-1-piperazin-1-yl-ethanone trifluoroacetate: This compound has a similar structure but includes an additional trifluoroacetate group, which can influence its chemical properties and reactivity.
3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds feature a benzothiazole ring instead of a naphthalene ring, leading to different biological activities and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H18N2O |
|---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
1-naphthalen-2-yl-2-piperazin-1-ylethanone |
InChI |
InChI=1S/C16H18N2O/c19-16(12-18-9-7-17-8-10-18)15-6-5-13-3-1-2-4-14(13)11-15/h1-6,11,17H,7-10,12H2 |
InChI Key |
STQCCJSGMQHJCE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC(=O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


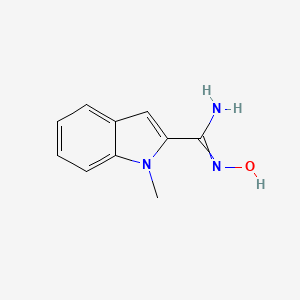
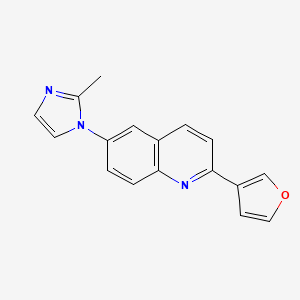
![Tert-butyl 1,4-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B13869977.png)
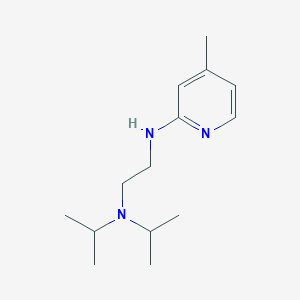
![Tert-butyl 2-[2-[2-(2-chlorophenyl)ethynyl]phenoxy]acetate](/img/structure/B13869983.png)


![Methyl 3-methoxy-5-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoate](/img/structure/B13869998.png)
![[2-(3,4-dihydro-2H-pyran-6-yl)phenyl]methanol](/img/structure/B13870004.png)
![2-(5-cyclohexyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazole](/img/structure/B13870007.png)
![1,2,3,3-Tetramethylbenzo[e]indol-3-ium](/img/structure/B13870015.png)
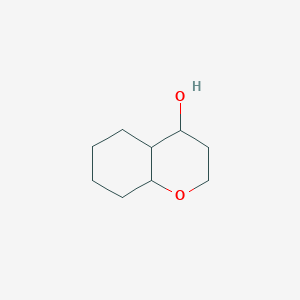
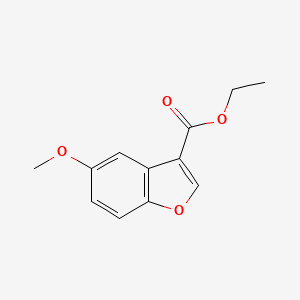
![4-(2-Imidazol-1-ylpyrido[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B13870034.png)
